The synthesis of Pyridinium, 1-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)-, inner salt typically involves a multi-step process:
Technical details regarding specific reaction mechanisms can involve electrophilic aromatic substitution or nucleophilic addition reactions depending on the functional groups involved.
The molecular structure of Pyridinium, 1-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)-, inner salt can be described as follows:
InChI=1S/C15H9NO3/c17-13-10-6-5-8(16)12(13)14(18)15(10)11(7-9-4-3-2-1)19/h5-7,12,19H,16H2
.This structure contributes to its chemical reactivity and potential biological activity.
Pyridinium, 1-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)-, inner salt participates in several chemical reactions:
These reactions are crucial for its application in organic synthesis and medicinal chemistry.
The mechanism of action for Pyridinium, 1-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)- involves several pathways:
The physical and chemical properties of Pyridinium, 1-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)- are significant for its applications:
These properties influence its handling and application in laboratory settings.
Pyridinium, 1-(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)- has several scientific uses:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5